molecular formula C15H17NO2 B2631990 3-(1-Naphthyl)-L-alanine ethyl ester CAS No. 167817-54-1

3-(1-Naphthyl)-L-alanine ethyl ester

Cat. No.: B2631990
CAS No.: 167817-54-1
M. Wt: 243.306
InChI Key: GPRJPDYNXGVBNC-AWEZNQCLSA-N
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Description

3-(1-Naphthyl)-L-alanine ethyl ester is an organic compound that belongs to the class of esters It is derived from L-alanine, an amino acid, and 1-naphthyl, a naphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthyl)-L-alanine ethyl ester typically involves the esterification of 3-(1-Naphthyl)-L-alanine with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-(1-Naphthyl)-L-alanine+EthanolAcid Catalyst3-(1-Naphthyl)-L-alanine ethyl ester+Water\text{3-(1-Naphthyl)-L-alanine} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 3-(1-Naphthyl)-L-alanine+EthanolAcid Catalyst​3-(1-Naphthyl)-L-alanine ethyl ester+Water

Commonly used acid catalysts include sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts on solid supports can also be employed to facilitate the reaction and simplify the separation of the catalyst from the product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthyl)-L-alanine ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 3-(1-Naphthyl)-L-alanine and ethanol in the presence of an acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the nucleophile.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 3-(1-Naphthyl)-L-alanine and ethanol.

    Reduction: 3-(1-Naphthyl)-L-alaninol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Naphthyl)-L-alanine ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Naphthyl)-L-alanine ethyl ester depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. The ester group can be hydrolyzed in vivo to release the active 3-(1-Naphthyl)-L-alanine, which can then participate in biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Naphthyl)-L-alanine methyl ester
  • 3-(2-Naphthyl)-L-alanine ethyl ester
  • 3-(1-Naphthyl)-D-alanine ethyl ester

Uniqueness

3-(1-Naphthyl)-L-alanine ethyl ester is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the 1-naphthyl group and the L-alanine moiety distinguishes it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-naphthalen-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-18-15(17)14(16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,14H,2,10,16H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRJPDYNXGVBNC-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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